molecular formula C9H13N B1337622 5-Ethyl-2-methylaniline CAS No. 17070-96-1

5-Ethyl-2-methylaniline

Cat. No. B1337622
CAS RN: 17070-96-1
M. Wt: 135.21 g/mol
InChI Key: VVFAQTMPKQNIGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate and 5-(ethylsulfonyl)-2-methoxyaniline has been reported. These syntheses involve multi-step reactions starting from commercially available precursors. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline was achieved in four steps with an overall yield of 59% . The synthesis process is typically characterized by techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of related aniline derivatives has been determined using various spectroscopic methods. For example, the structure of a complex containing 2-methyl-4-nitroaniline was solved to atomic resolution using Patterson and Fourier methods . Similarly, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined and characterized by spectroscopic techniques, and the molecular geometry was optimized using Hartree-Fock (HF) and density functional theory (DFT) methods .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as solubility, boiling point, melting point, and reactivity. The papers discuss the characterization of synthesized compounds using techniques like IR spectroscopy, NMR, and mass spectrometry, which provide insights into the physical and chemical properties of these compounds . For example, the solubility and stability of the compounds in different solvents can be inferred from spectroscopic data and theoretical calculations .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Ethyl-2-methylaniline is involved in various chemical syntheses and reactivity studies. For instance, it acts as a precursor in the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis. The synthesis involves a high-yielding aminolysis reaction, showcasing its reactivity and potential for producing complex molecules (Jansson et al., 2006).

Environmental and Toxicological Studies

The compound has been used in environmental toxicology research, specifically in studying the effects of various anilines on earthworms. This research helps to understand the impact of chemical pollutants on soil ecosystems and can lead to the identification of novel biomarkers for environmental monitoring (Bundy et al., 2002).

Antioxidant Properties

Research into the antioxidant properties of derivatives of this compound has been conducted, revealing the potential of these compounds in treating diseases associated with oxidative stress. This suggests a broader application in medicinal chemistry for the development of therapeutic agents (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Polyaniline Derivatives for pH Sensing

Polyaniline and its derivatives, including those related to this compound, have been studied for their pH sensitivity. This research has implications for the development of novel materials for pH sensors, with potential applications in various industrial and biomedical fields (Lindfors & Ivaska, 2002).

Safety and Hazards

5-Ethyl-2-methylaniline is classified as a warning substance with the GHS07 pictogram . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

5-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAQTMPKQNIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491344
Record name 5-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17070-96-1
Record name 5-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.